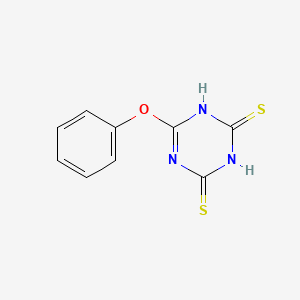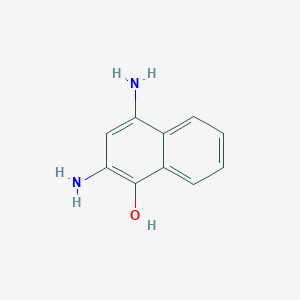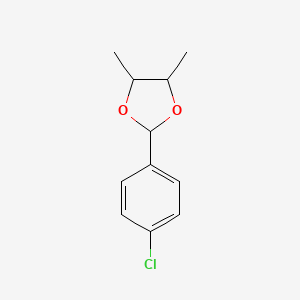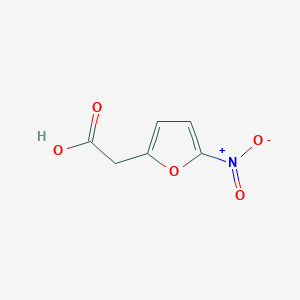![molecular formula C26H24Cl2N2O B14728513 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol CAS No. 6283-30-3](/img/structure/B14728513.png)
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and phenylethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce the chloro substituents.
Substitution with Phenylethyl Group: The chlorinated quinoline is reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Final Assembly: The final step involves the reaction of the substituted quinoline with ethanolamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.
相似化合物的比较
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is unique due to its specific substitution pattern on the quinoline core. Similar compounds include:
Quinoline: The parent compound, which lacks the chloro and phenylethyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological and chemical properties.
属性
CAS 编号 |
6283-30-3 |
|---|---|
分子式 |
C26H24Cl2N2O |
分子量 |
451.4 g/mol |
IUPAC 名称 |
1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(2-phenylethylamino)ethanol |
InChI |
InChI=1S/C26H24Cl2N2O/c1-17-23(28)12-11-21-22(25(31)16-29-14-13-18-5-3-2-4-6-18)15-24(30-26(17)21)19-7-9-20(27)10-8-19/h2-12,15,25,29,31H,13-14,16H2,1H3 |
InChI 键 |
FZPWMSASDMDFHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(CNCCC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


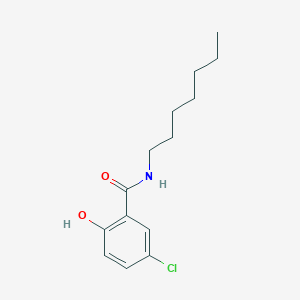

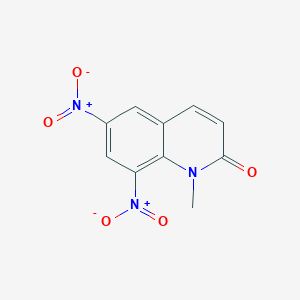
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
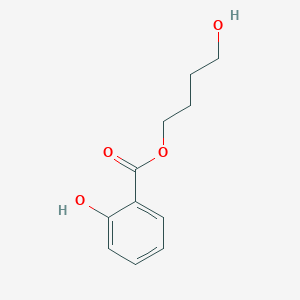
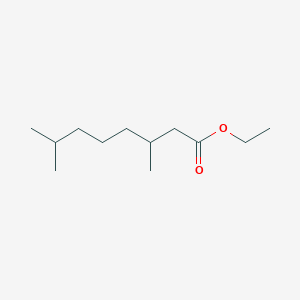


![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)
